3-(Bromomethyl)-2,2-dimethylhexane
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Overview
Description
3-(Bromomethyl)-2,2-dimethylhexane is an organic compound with the molecular formula C8H17Br It is a brominated alkane, characterized by a bromomethyl group attached to a hexane backbone with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,2-dimethylhexane typically involves the bromination of 2,2-dimethylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the bromination reaction is carefully controlled to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing side reactions and optimizing the production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,2-dimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile.
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used, often in ethanol or methanol as solvents.
Major Products Formed
Nucleophilic Substitution: The major products are substituted alkanes where the bromine atom is replaced by the nucleophile.
Elimination: The major products are alkenes formed by the removal of a hydrogen atom and the bromine atom.
Oxidation: The major products include alcohols, aldehydes, or carboxylic acids depending on the oxidation conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,2-dimethylhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another brominated compound used in organic synthesis.
3-(Bromomethyl)indole: A brominated indole derivative with applications in medicinal chemistry.
Methyl 3-(Bromomethyl)but-3-enoate: Used in the synthesis of complex organic molecules.
Uniqueness
3-(Bromomethyl)-2,2-dimethylhexane is unique due to its specific structure, which combines a bromomethyl group with a dimethyl-substituted hexane backbone. This combination imparts distinct reactivity and properties, making it a versatile compound in various chemical reactions and applications .
Properties
Molecular Formula |
C9H19Br |
---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
3-(bromomethyl)-2,2-dimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-5-6-8(7-10)9(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
CFHBAPBQKFIUTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CBr)C(C)(C)C |
Origin of Product |
United States |
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